N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a chromenone core, a tert-butylphenyl group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with the chromenone derivative in the presence of a Lewis acid such as aluminum chloride.
Amidation: The final step involves the amidation of the chromenone derivative with 2,2-dimethylpropanamide, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the chromenone core can lead to the formation of dihydrochromenone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrochromenone derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as fluorescence or photostability. It might also find applications in the production of dyes, pigments, or as a precursor for polymers.
Mechanism of Action
The mechanism by which N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenone core could play a role in these interactions, potentially involving pathways related to oxidative stress or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide: shares structural similarities with other chromenone derivatives, such as flavonoids and coumarins.
Flavonoids: These naturally occurring compounds also contain a chromenone core and exhibit a wide range of biological activities.
Coumarins: Another class of chromenone derivatives, known for their anticoagulant properties and use in perfumes and cosmetics.
Uniqueness
What sets this compound apart is the presence of the tert-butylphenyl group and the dimethylpropanamide moiety, which may confer unique chemical and biological properties. These structural features could influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-23(2,3)16-9-7-15(8-10-16)20-14-19(26)18-12-11-17(13-21(18)28-20)25-22(27)24(4,5)6/h7-14H,1-6H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHZNVQJCGEXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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